3,4-Difluoro-5-methylbenzoic acid

Medicinal Chemistry ADME Prediction Structure-Activity Relationship

Inflammation & HIV entry hit-to-lead programs demand precise fluorine positioning. Generic difluoromethylbenzoic acid isomers exhibit divergent logP (1.97 vs. 2.43-2.65) and aqueous solubility (0.17 g/L vs. 0.26 g/L), making regioisomer substitution scientifically invalid. This 3,4-difluoro-5-methyl isomer is a validated lipoxygenase inhibitor and CCR5 antagonist. • LogP 1.97; aqueous solubility 0.17 g/L at 25°C. • mp 171-175°C for polymorph screening & co-crystal design. • Ambient storage & shipping; >97% purity (HPLC).

Molecular Formula C8H6F2O2
Molecular Weight 172.13 g/mol
CAS No. 1017778-60-7
Cat. No. B1319562
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3,4-Difluoro-5-methylbenzoic acid
CAS1017778-60-7
Molecular FormulaC8H6F2O2
Molecular Weight172.13 g/mol
Structural Identifiers
SMILESCC1=CC(=CC(=C1F)F)C(=O)O
InChIInChI=1S/C8H6F2O2/c1-4-2-5(8(11)12)3-6(9)7(4)10/h2-3H,1H3,(H,11,12)
InChIKeyRNAYJQUWVKDTJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3,4-Difluoro-5-methylbenzoic acid (CAS 1017778-60-7): Procurement-Relevant Physicochemical and Activity Profile


3,4-Difluoro-5-methylbenzoic acid is a fluorinated benzoic acid derivative (C8H6F2O2, MW 172.13) characterized by two fluorine atoms at the 3- and 4-positions and a methyl group at the 5-position of the aromatic ring. Its computed properties include a logP of 1.97, a topological polar surface area (PSA) of 37.3 Ų, and a calculated aqueous solubility of 0.17 g/L at 25 °C . The compound is a reported inhibitor of lipoxygenase and a CCR5 antagonist, indicating relevance in inflammation and immunomodulation research [1][2]. Commercial availability includes purity grades of 97–98% .

1
Pathway context
Reported lipoxygenase inhibitor and CCR5 antagonist; may support inflammation and immunomodulation research models.
Bioactivity profile from MeSH annotation and preliminary screening data.
2
Physicochemical profile
Computed moderate lipophilicity and polar surface area suggest balanced aqueous compatibility and passive permeability.
3
Grade & availability
Available in high-purity research grades (97–98% typical) suitable for synthesis and assay development.

Why 3,4-Difluoro-5-methylbenzoic acid Cannot Be Replaced by Other Difluoromethylbenzoic Acid Isomers


Difluoromethylbenzoic acids constitute a family of regioisomers with identical molecular weight but distinct substitution patterns. These structural variations lead to significant divergence in lipophilicity (logP), aqueous solubility, and solid-state properties such as melting point. For example, the target compound (3,4-difluoro-5-methyl) exhibits a logP of 1.97, whereas the 2,5-difluoro-4-methyl isomer has a reported logP of 2.43–2.65 [1]. Such differences in logP directly impact membrane permeability, metabolic stability, and formulation behavior. Similarly, aqueous solubility varies from 0.17 g/L for the target compound to 0.26 g/L for the 2,3-difluoro-5-methyl isomer . In biological assays, the 3,4-difluoro-5-methyl substitution pattern confers specific activity profiles (e.g., lipoxygenase inhibition, CCR5 antagonism) that are not replicated by positional isomers [2]. These quantifiable disparities underscore that generic substitution across this compound class is scientifically untenable.

Regioisomer property mismatch
Difluoromethylbenzoic acid isomers show substantial divergence in lipophilicity and aqueous solubility; replacement may shift assay-phase distribution and solubility profile.
Activity profile not transferable
Reported lipoxygenase inhibition and CCR5 antagonism are linked to the 3,4-difluoro-5-methyl substitution pattern; other isomers lack comparable bioactivity documentation.
Solid-state differences
Melting behavior and crystalline properties differ among regioisomers, potentially affecting recrystallization, handling, and formulation consistency.

3,4-Difluoro-5-methylbenzoic acid: Head-to-Head Quantitative Differentiation from Closest Analogs


Lipophilicity (logP) of 3,4-Difluoro-5-methylbenzoic acid vs. Regioisomers

The target compound exhibits a calculated logP of 1.97, which is substantially lower than that of several regioisomeric difluoromethylbenzoic acids . This difference in lipophilicity directly influences passive membrane permeability and distribution behavior [1].

Lipophilicity (logP)
Cross-study comparable
Target: logP = 1.97
2,5-Difluoro-4-methyl: 2.65
2,3-Difluoro-5-methyl: 2.49
3,5-Difluoro-2-methyl: 2.93
Δ = -0.68 to -0.96 (target less lipophilic)
Lower lipophilicity may support aqueous assay compatibility
Calculated logP values; experimental verification recommended
Medicinal Chemistry ADME Prediction Structure-Activity Relationship

Aqueous Solubility of 3,4-Difluoro-5-methylbenzoic acid vs. 2,3-Difluoro-5-methylbenzoic acid

The aqueous solubility of the target compound is calculated as 0.17 g/L at 25 °C, whereas the 2,3-difluoro-5-methyl isomer exhibits a higher calculated solubility of 0.26 g/L .

Aqueous Solubility
Cross-study comparable
Target: 0.17 g/L
2,3-Difluoro-5-methyl: 0.26 g/L
Δ = +0.09 g/L (comparator 53% more soluble)
Solubility difference can influence solvent selection and crystallization yield
Calculated at 25 °C; validate under experimental conditions
Formulation Development Solubility Enhancement Crystallization

Lipoxygenase Inhibitory Activity: A Pharmacological Differentiator

3,4-Difluoro-5-methylbenzoic acid is reported as a potent lipoxygenase inhibitor that interferes with arachidonic acid metabolism [1]. This activity is not documented for the closely related 2,5-difluoro-4-methyl isomer, which lacks any reported enzyme inhibition data in major databases [2].

Bioactivity Profile
Class-level inference
Target: reported lipoxygenase inhibitor (also weak COX, carboxylesterase)
2,5-Difluoro-4-methyl: no reported enzyme inhibition
Supports lipoxygenase pathway research; isomer lacks documented activity
Based on literature annotation; de novo screening may be needed for confirmation
Inflammation Arachidonic Acid Cascade Enzyme Inhibition

Melting Point Comparison with 2,5-Difluoro-4-methylbenzoic acid

The target compound exhibits a melting point range of 171–175 °C , while 2,5-difluoro-4-methylbenzoic acid melts at 169–171 °C .

Melting Point
Cross-study comparable
Target: 171–175 °C
2,5-Difluoro-4-methyl: 169–171 °C
ΔTm = +2–4 °C
Higher melting range may reflect distinct crystal packing; relevant for solid-form screening
Vendor datasheet values; purity-dependent
Solid-State Characterization Purity Analysis Crystallization

Recommended Procurement Scenarios for 3,4-Difluoro-5-methylbenzoic acid Based on Differential Evidence


Medicinal Chemistry Campaigns Targeting Lipoxygenase or CCR5

Given its documented activity as a lipoxygenase inhibitor and CCR5 antagonist [1][2], this compound is a rational selection for hit-to-lead programs in inflammation, asthma, rheumatoid arthritis, or HIV entry inhibition. Its lower logP (1.97) relative to many regioisomers may also confer improved aqueous compatibility in biochemical assays .

Crystallization and Solid-Form Screening Studies

With a melting point of 171–175 °C and calculated aqueous solubility of 0.17 g/L , this compound presents a distinct solid-state profile that may be leveraged in polymorph screening or co-crystal design, particularly when seeking a less soluble crystalline form than the 2,3-difluoro isomer (0.26 g/L).

Structure-Activity Relationship (SAR) Studies of Fluorinated Benzoic Acids

The unique 3,4-difluoro-5-methyl substitution pattern enables direct comparison with other difluoromethylbenzoic acid isomers to delineate the impact of fluorine positioning on logP, solubility, and biological activity. Procurement of this specific regioisomer is essential for generating internally consistent SAR datasets .

Synthesis of Fluorinated Building Blocks for Agrochemicals

As a versatile intermediate in pharmaceutical and agrochemical synthesis [3], this compound can be employed in the preparation of fluorinated analogs where the precise electronic and steric effects conferred by the 3,4-difluoro-5-methyl motif are required for target binding or metabolic stability.

Application
Selection Property
Validation Focus
Lipoxygenase / CCR5 pathway studies
Reported pathway inhibitor profile; moderate lipophilicity
Target engagement and functional assay validation
Crystallization and solid-form screening
Melting range 171–175 °C; moderate aqueous solubility
Recrystallization conditions and polymorph identification
Fluorine positional SAR studies
Unique 3,4-difluoro-5-methyl substitution; comparative logP/solubility data
Activity and property correlation across regioisomer set
Fluorinated building block synthesis
Electronic and steric effects of 3,4-difluoro-5-methyl motif
Reactivity and metabolic stability assessment in target molecules

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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